molecular formula C16H20N2O3 B3014568 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea CAS No. 1421451-55-9

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea

Cat. No.: B3014568
CAS No.: 1421451-55-9
M. Wt: 288.347
InChI Key: BCNYKLVOICJBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea is a chemical compound for research applications. As a urea derivative incorporating a furan ring and a methoxyethyl group, it belongs to a class of heterocyclic compounds studied for their potential bioactivities. Researchers investigate similar urea-based compounds for a range of purposes, including use as intermediates in organic synthesis and in the development of agents with potential antibacterial properties . Another key area of research for compounds of this class is in regulating biological processes in plants, such as modulating senescence . The specific mechanism of action for this compound is not fully elucidated and is a subject for ongoing investigation, though related urea derivatives are known to function by interacting with enzymatic pathways or hormonal receptors. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's guidelines for laboratory chemicals.

Properties

IUPAC Name

1-(furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-13-5-3-4-6-15(13)17-16(19)18(8-10-20-2)11-14-7-9-21-12-14/h3-7,9,12H,8,10-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNYKLVOICJBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N(CCOC)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a furan ring and a urea moiety. The structural formula is represented as follows:

C13H15N2O2\text{C}_{13}\text{H}_{15}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, indicating a potential for antitumor properties.
  • Anti-inflammatory Effects : Some derivatives in the urea class have demonstrated the ability to inhibit inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInduces apoptosis in cancer cell lines (e.g., SW620, K-562)
Anti-inflammatoryInhibits IL-6 secretion in inflammatory models
CytotoxicityExhibited varying levels of cytotoxicity across different cell lines
LarvicidalPotential activity against mosquito larvae

Antitumor Activity

A study on thiourea derivatives, which share structural similarities with this compound, demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar urea structures were found to inhibit cell viability by up to 95% in colon cancer cells (SW620) at specific concentrations .

Mechanistic Insights

The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis. Flow cytometry analyses revealed that certain derivatives could trigger late apoptosis in cancer cells, suggesting that they may activate intrinsic apoptotic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Features/Applications Reference
Target Compound: 1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(o-tolyl)urea R1: Furan-3-ylmethyl, R2: 2-Methoxyethyl, R3: o-Tolyl C₁₆H₂₀N₂O₃ (hypothetical*) ~288.34 (hypothetical*) Steric hindrance from o-tolyl; potential for hydrogen bonding due to urea core. N/A
1-(Furan-3-ylmethyl)-1-(2-methoxyethyl)-3-(2-phenoxyethyl)urea R1: Furan-3-ylmethyl, R2: 2-Methoxyethyl, R3: 2-Phenoxyethyl C₁₇H₂₂N₂O₄ 318.4 Phenoxyethyl group enhances lipophilicity; potential for π-π interactions.
1-(Furan-3-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea R1: Furan-3-ylmethyl, R2: Thiophen-2-ylethyl, R3: Naphthalen-1-ylmethyl C₂₃H₂₂N₂O₂S 390.5 Thiophene and naphthalene groups increase aromaticity and steric bulk.
1-(2-Furo-yl)-3-(o-tol-yl)thio-urea R1: 2-Furoyl, R2: None, R3: o-Tolyl (thiourea) C₁₃H₁₂N₂O₂S 268.31 Thiourea replaces urea; sulfur atom alters hydrogen-bonding capacity.
1-(3-Cyano-phen-yl)-3-(2-furo-yl)thio-urea R1: 2-Furoyl, R2: None, R3: 3-Cyanophenyl (thiourea) C₁₃H₉N₃O₂S 271.29 Electron-withdrawing cyano group modifies electronic properties.

* Exact molecular formula and weight for the target compound are inferred based on structural similarity to and .

Key Differences in Functional Groups and Properties

Urea vs. Thiourea Core: The target compound and analogues in –10 retain the urea (-NH-C(=O)-NH-) core, enabling strong hydrogen-bond donor/acceptor capabilities. In contrast, compounds in –3 feature a thiourea (-NH-C(=S)-NH-) group, which reduces hydrogen-bond strength due to sulfur’s lower electronegativity but increases lipophilicity .

Comparatively, naphthalen-1-ylmethyl () and 2-phenoxyethyl () substituents enhance π-stacking interactions and solubility, respectively .

Heterocyclic Variations :

  • Replacement of furan-3-ylmethyl with thiophen-2-yl () alters electronic properties (sulfur vs. oxygen) and may influence metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.